molecular formula C12H12N2O2 B8713020 6-Methoxy-2-(methylamino)quinoline-3-carbaldehyde

6-Methoxy-2-(methylamino)quinoline-3-carbaldehyde

Cat. No.: B8713020
M. Wt: 216.24 g/mol
InChI Key: SRNIYPOTDOMYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(methylamino)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-methoxy-2-(methylamino)quinoline-3-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-13-12-9(7-15)5-8-6-10(16-2)3-4-11(8)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

SRNIYPOTDOMYCB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C=C(C=CC2=N1)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.50 g, 6.77 mmol) in 1,4-dioxan (10 mL) in a 20 mL microwave vial equipped with a magnetic stirrer was added methylamine (40 wt % solution in water, 2.10 mL, 24.3 mmol) and the reaction mixture was stirred for 6 h at 160° C. under microwave irradiation. After cooling to RT, the volatiles were removed at 40° C. under vacuum and the resulting yellow oil was taken up in a mixture of THF:1 N aq. HCl=1:1 (50 mL) and stirred for 1 h at RT. THF was removed at 40° C. under vacuum and the residue was then neutralised with a saturated NaHCO3 aqueous solution before to be extracted with CH2Cl2 (100 mL). The organic phase was washed with brine (20 mL), dried over MgSO4, filtered, and concentrated under vacuum, to give 6-methoxy-2-(methylamino)quinoline-3-carbaldehyde SLA 28150 as an orange oil (1.44 g, 98% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

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